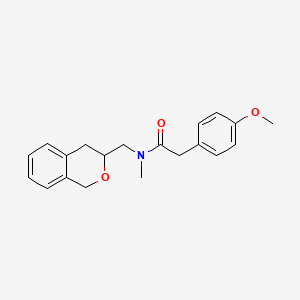
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BDP is a pyridine-based compound that is widely used in the field of medicinal chemistry due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of certain kinases, such as JAK2 and STAT3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, this compound has been shown to have antifungal activity, as mentioned earlier. This compound has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe to work with in the lab. This compound is also stable under a variety of conditions, making it a reliable compound for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
未来方向
There are a number of future directions for research on 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of focus is the development of new drugs based on this compound. Researchers are exploring the use of this compound as a potential treatment for a variety of diseases, including cancer, inflammation, and fungal infections. Another area of focus is the elucidation of the mechanism of action of this compound. Researchers are working to better understand how this compound works at the molecular level, which could lead to the development of more effective drugs based on this compound. Finally, researchers are exploring the use of this compound in combination with other drugs, in order to enhance its therapeutic effects.
合成方法
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine-based compound with a bromophenol derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. Other methods for synthesizing this compound include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
科学研究应用
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has also been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
属性
IUPAC Name |
2-(3-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-8-3-1-4-9(7-8)17-12-10(11(14)15)5-2-6-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIRXKMYGPYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
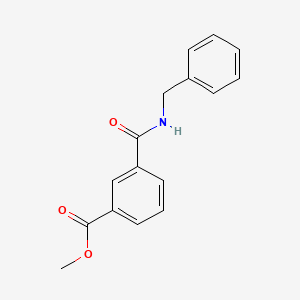
![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)


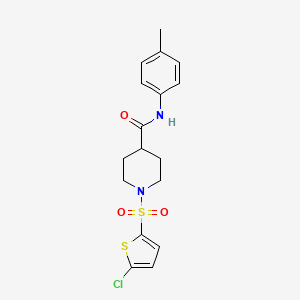
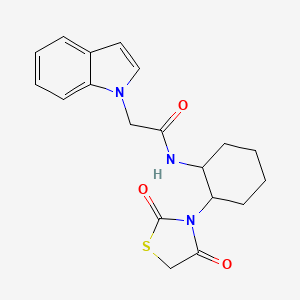
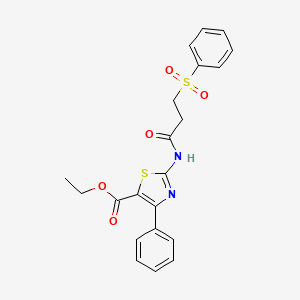
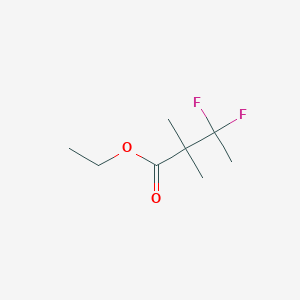

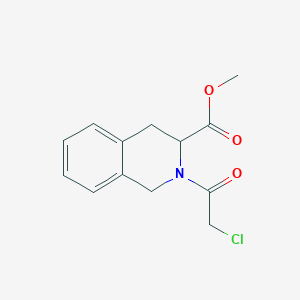
![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2856684.png)
